REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[NH2:9].C[Si]([N-][Si](C)(C)C)(C)C.[Li+].F[C:21]1[CH:29]=[N:28][CH:27]=[CH:26][C:22]=1[C:23]([OH:25])=[O:24].[OH-].[Na+]>O1CCCC1.C(OCC)(=O)C>[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:21]1[CH:29]=[N:28][CH:27]=[CH:26][C:22]=1[C:23]([OH:25])=[O:24] |f:1.2,4.5|
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Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)I)N
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
255 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
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Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=CN=C1
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Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
|
UNSPECIFIED
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Setpoint
|
-65 °C
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Type
|
CUSTOM
|
Details
|
the thick slurry was stirred for 30 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
maintained the internal temperature below −55° C
|
Type
|
ADDITION
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Details
|
After final addition
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Type
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STIRRING
|
Details
|
The mixture was stirred at room temperature for 4 days
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Duration
|
4 d
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
EXTRACTION
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Details
|
the organics were again extracted with aqueous sodium hydroxide (2×1000 mL)
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Type
|
CUSTOM
|
Details
|
precipitation of a solid
|
Type
|
FILTRATION
|
Details
|
The material was filtered
|
Type
|
WASH
|
Details
|
washed with water (300 mL)
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum at 40° C. for 18 h
|
Duration
|
18 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)I)NC1=C(C(=O)O)C=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 53.19 mmol | |
AMOUNT: MASS | 19.05 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |